4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-

Übersicht

Beschreibung

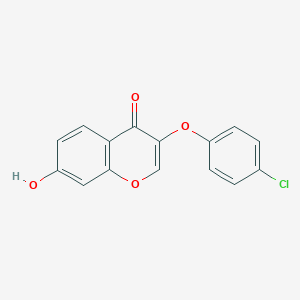

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, also known as 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, is a useful research compound. Its molecular formula is C15H9ClO4 and its molecular weight is 288.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is suggested that it may act similarly to chlorphenesin, which is a muscle relaxant that blocks nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Related compounds such as chlorophenols have been shown to be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . The initial steps that occur before degradation of such aromatic chemicals occurs, the various mode or mechanism of action with the various enzymes required for the breakdown have been studied .

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (>95%) and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .

Result of Action

Related compounds such as chlorphenesin are known to have muscle relaxant effects, blocking nerve impulses or pain sensations that are sent to the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one. For example, a related compound, (4-chlorophenoxy)acetic acid, is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also a recognized irritant and has a relatively low toxicity to fish .

Biologische Aktivität

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, also known by its chemical identifier CID 5399629, is a derivative of the benzopyran class of compounds. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties, antioxidant effects, and interactions with various biochemical pathways.

- Molecular Formula: C₁₅H₉ClO₄

- Molecular Weight: 292.68 g/mol

- CAS Registry Number: 5399629

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-1-Benzopyran-4-one derivatives. For instance, a series of benzopyran-4-one-isoxazole hybrid compounds demonstrated significant antiproliferative activities against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 5.2 to 22.2 μM, while showing minimal cytotoxicity to normal cell lines such as HEK-293 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | % Inhibition |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | 81% |

| 5b | CCRF-CEM | - | 83% |

| 5c | Other lines | - | Moderate |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by a study where compound 5a induced apoptosis in MDA-MB-231 cells at a concentration of 5 μM .

Antioxidant Properties

The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

The biological activity of this compound is mediated through several pathways:

- Kinase Inhibition: Although it showed limited kinase inhibitory activity, modifications in structure could enhance this property.

- Cellular Pathways: The compound interacts with various cellular pathways that regulate apoptosis and proliferation, suggesting a multifaceted mechanism of action .

Case Studies and Research Findings

- Study on Anticancer Effects : A study investigated the effects of benzopyran derivatives on MCF-7 breast cancer cells. The findings indicated significant growth inhibition and evidence of DNA fragmentation upon treatment with specific concentrations of the compound .

- Stability in Serum : The stability of these compounds in human serum is critical for their therapeutic potential. One study reported that certain derivatives had a half-life of approximately 13.6 minutes in serum conditions, indicating rapid degradation that necessitates further structural optimization for enhanced stability .

- Structure-Activity Relationship (SAR) : Research has shown that the substitution pattern on the benzopyran ring significantly influences biological activity. For example, compounds without substituents on the aromatic ring exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with methoxy substitutions .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- exhibits significant anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), making it a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. This property is particularly beneficial in treating conditions such as:

- Arthritis : Including rheumatoid arthritis and osteoarthritis.

- Gastrointestinal Disorders : Such as inflammatory bowel disease and gastritis.

- Respiratory Conditions : Including asthma and bronchitis .

Anticancer Activity

The compound has been studied for its potential anticancer properties. Its structural similarity to other benzopyran derivatives suggests it may inhibit cancer cell proliferation through various mechanisms. Notable findings include:

- Inhibition of tumor growth in models of colorectal cancer.

- Induction of apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Antioxidant Effects

The antioxidant properties of the compound help neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases, including neurodegenerative disorders.

Case Study 1: Treatment of Inflammatory Disorders

A study evaluated the efficacy of the compound in animal models of inflammation. Results demonstrated a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups treated with standard NSAIDs.

Case Study 2: Anticancer Efficacy

In vitro studies showed that treatment with various concentrations of 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- led to decreased viability of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKGGSODHYGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160420 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-94-1 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.